molecular formula C22H20N2O5S B2525944 2-methoxy-4,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922011-53-8

2-methoxy-4,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2525944
CAS No.: 922011-53-8
M. Wt: 424.47
InChI Key: JHVZDIRVAHYUCB-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group attached to a benzene ring substituted with methoxy and methyl groups, as well as a dibenzo[b,f][1,4]oxazepin moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the dibenzo[b,f][1,4]oxazepin core. This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzophenone and chloroacetyl chloride under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The dibenzo[b,f][1,4]oxazepin moiety can be reduced to form dihydrodibenzo[b,f][1,4]oxazepin derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.

  • Substitution: : Electrophilic substitution can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH).

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Dihydrodibenzo[b,f][1,4]oxazepin derivatives.

  • Substitution: : Brominated or nitro-substituted benzene derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a probe for studying biological systems, particularly in the context of enzyme inhibition or receptor binding.

  • Medicine: : It could be explored for its therapeutic potential, possibly as an anti-inflammatory or antimicrobial agent.

  • Industry: : The compound's unique structure may make it useful in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the sulfonamide group and the dibenzo[b,f][1,4]oxazepin moiety. Similar compounds might include other sulfonamides or benzodiazepines, but the presence of the methoxy and methyl groups adds distinct chemical properties.

List of Similar Compounds

  • Sulfonamides: : Commonly used as antibacterial agents.

  • Benzodiazepines: : Used primarily as anxiolytics and sedatives.

  • Dihydrodibenzo[b,f][1,4]oxazepines: : Less common but structurally related compounds.

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a member of the sulfonamide class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • Molecular Weight : 366.41 g/mol
  • CAS Number : 922061-67-4

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to benzenesulfonamides exhibit significant antimicrobial properties. For instance, a study evaluating various benzenesulfonamide derivatives found that certain compounds demonstrated potent activity against bacterial strains such as E. coli and S. aureus with Minimum Inhibitory Concentrations (MIC) ranging from 6.45 to 6.72 mg/mL . Although specific data for this compound is limited, its structural similarity suggests potential efficacy.

Anti-inflammatory Activity

The anti-inflammatory effects of sulfonamide derivatives have been documented extensively. For example, compounds derived from similar frameworks have shown high efficacy in reducing inflammation in animal models. In a study involving carrageenan-induced paw edema in rats, certain sulfonamides demonstrated inhibition rates exceeding 90% at various time points . This suggests that the compound may possess similar anti-inflammatory properties.

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of sulfonamides. Compounds with methoxy groups have been shown to enhance antioxidant capacity significantly. Research indicates that derivatives exhibiting strong antioxidative properties can protect against oxidative stress in cellular models . The presence of methoxy groups in this compound may contribute to such activities.

The mechanisms through which sulfonamides exert their biological effects often involve:

  • Inhibition of Enzymatic Activity : Sulfonamides can inhibit enzymes involved in bacterial folate synthesis, leading to antimicrobial effects.
  • Modulation of Inflammatory Pathways : They may interfere with the signaling pathways associated with inflammation (e.g., NF-kB pathway).
  • Antioxidant Mechanisms : The ability to scavenge free radicals and enhance endogenous antioxidant defenses.

Case Study 1: Antimicrobial Efficacy

A comparative study on various benzenesulfonamide derivatives highlighted the antimicrobial potency of specific compounds against E. coli and S. aureus. The study reported that modifications at the aromatic ring significantly influenced the MIC values .

CompoundMIC (mg/mL)Target Bacteria
Compound A6.72E. coli
Compound B6.63S. aureus
Compound C6.45S. aureus

Case Study 2: Anti-inflammatory Effects

In vivo studies demonstrated that certain sulfonamide derivatives could reduce edema in rat models significantly:

Time (h)Compound A (%)Compound B (%)Compound C (%)
194.6989.6687.83
2---
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Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-13-10-20(28-3)21(11-14(13)2)30(26,27)24-15-8-9-18-16(12-15)22(25)23-17-6-4-5-7-19(17)29-18/h4-12,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVZDIRVAHYUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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